

Technical Guide: Physical Properties of 4-Tert-butyl-3-chlorophenol

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Compound of Interest

Compound Name: 4-Tert-butyl-3-chlorophenol

Cat. No.: B3051558

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-tert-butyl-3-chlorophenol** (CAS No: 34593-73-2). The information is intended for use by researchers, scientists, and professionals in drug development and related fields. This document summarizes key quantitative data, outlines a general experimental protocol for its synthesis, and provides essential safety information.

Chemical Identity and Structure

4-tert-butyl-3-chlorophenol is an aromatic organic compound with a molecular formula of $C_{10}H_{13}ClO$ ^[1]. The structure consists of a phenol ring substituted with a tert-butyl group at the fourth position and a chlorine atom at the third position.

Physical Properties

A summary of the key physical properties of **4-tert-butyl-3-chlorophenol** is presented in the table below. It is important to note that while an experimental boiling point has been reported, other physical properties such as melting point, density, and pKa are primarily available as computed values due to a lack of published experimental data for this specific isomer.

Property	Value	Source
Molecular Weight	184.66 g/mol	Computed (PubChem)[1]
Boiling Point	272.1 ± 20.0 °C at 760 mmHg	Experimental
Melting Point	Data not available	-
Density	Data not available	-
pKa	Data not available	-
LogP (Octanol/Water Partition Coefficient)	3.9	Computed (XLogP3)[1]
Solubility	Data not available	-

Experimental Protocols

General Synthesis of Chlorinated 4-tert-butylphenols

While a specific experimental protocol for the synthesis of **4-tert-butyl-3-chlorophenol** is not readily available in the reviewed literature, a general method for the chlorination of 4-tert-butylphenol can be adapted. The following protocol describes the synthesis of the isomeric 4-tert-butyl-2-chlorophenol and can serve as a starting point for the synthesis of the 3-chloro isomer, likely with modifications to reaction conditions to favor the desired substitution pattern.

Materials:

- 4-tert-butylphenol
- Sulfuryl chloride (SO₂Cl₂)
- Methanol (MeOH)
- Dichloromethane (CH₂Cl₂)
- Water
- Ethyl acetate

- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 4-tert-butylphenol and sulfuryl chloride in dichloromethane in a reaction vessel.
- Cool the mixture to 0°C.
- Slowly add methanol to the reaction mixture.
- Allow the reaction to proceed, typically with stirring overnight at room temperature.
- Quench the reaction by adding water.
- Extract the organic product using ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate.
- Filter the solution and concentrate it under vacuum to remove the solvent.
- Purify the resulting residue, for example, by column chromatography, to isolate the desired chlorinated phenol isomer.

Safety and Hazard Information

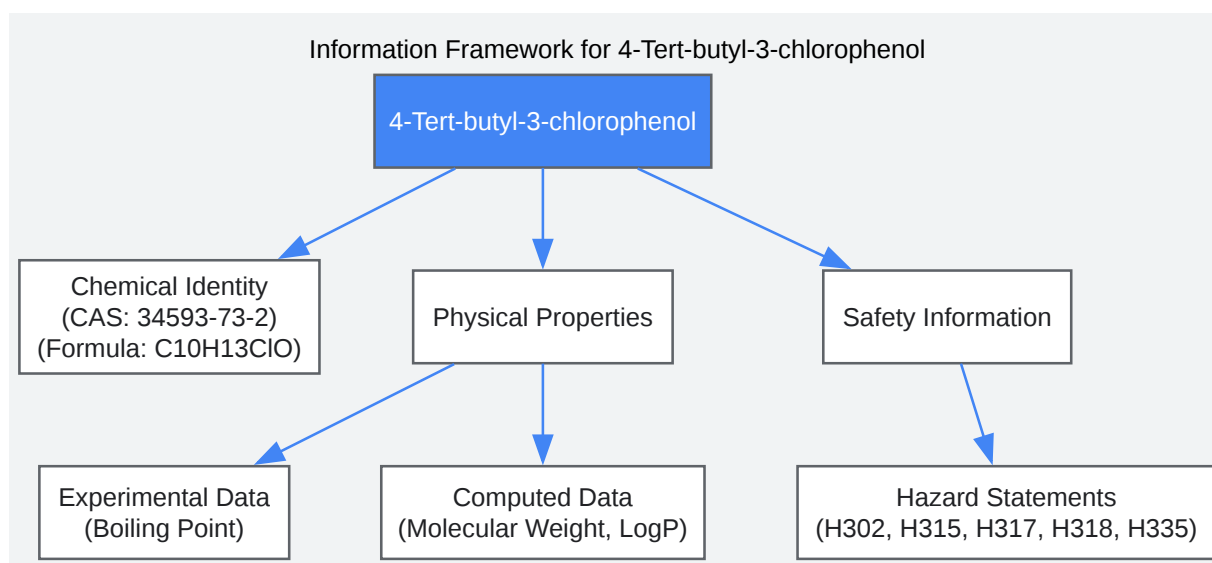
4-tert-butyl-3-chlorophenol is classified as a hazardous substance. The following GHS hazard statements apply^[1]:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H317: May cause an allergic skin reaction.
- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.

Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.

Data Visualization

The following diagram illustrates the logical relationship between the key information categories presented in this technical guide.



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Information Framework for 4-Tert-butyl-3-chlorophenol

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References

- 1. 4-tert-Butyl-3-chlorophenol | C₁₀H₁₃ClO | CID 13499472 - PubChem [pubchem.ncbi.nlm.nih.gov]
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